Fmoc-Cys(Trt)-OH is a cornerstone amino acid derivative for Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to protect the reactive thiol group of cysteine with a trityl (Trt) group. This protecting group is characterized by its high acid lability, allowing for its removal simultaneously with peptide cleavage from standard acid-sensitive resins (e.g., Wang or Rink Amide) using a single trifluoroacetic acid (TFA) treatment step. This property makes it the most common and cost-effective choice for synthesizing peptides that require a free thiol group after deprotection or for the straightforward formation of a single disulfide bond through subsequent oxidation.
Substituting Fmoc-Cys(Trt)-OH with an alternative like Fmoc-Cys(Acm)-OH is not a direct replacement; it fundamentally alters the entire synthesis and deprotection strategy. The Trt group is acid-labile and removed during final TFA cleavage, whereas the Acm group is stable to TFA and requires a separate, orthogonal deprotection step, typically using iodine or mercury(II) acetate. This distinction is critical for process planning. Choosing the wrong protecting group necessitates a complete redesign of the deprotection and disulfide-formation workflow, potentially adding complex, multi-step post-cleavage manipulations that can introduce side reactions and significantly lower the overall yield and purity of the target peptide.
The trityl (Trt) group exhibits a well-defined level of acid lability, making it the default choice for standard Fmoc-SPPS protocols. It is stable to the repetitive 20% piperidine treatments for Fmoc removal but is cleaved by high-concentration TFA cocktails (e.g., 95% TFA) used for final resin cleavage. In contrast, the monomethoxytrityl (Mmt) group is significantly more acid-labile and can be quantitatively removed with just 0.5-1.0% TFA, making it unsuitable for protocols where such stability is required. Conversely, the acetamidomethyl (Acm) group is completely stable to standard TFA cleavage, requiring a separate oxidative step for removal. This positions Fmoc-Cys(Trt)-OH as the optimal choice for process simplicity when a free thiol is the desired final product.
| Evidence Dimension | Protecting Group Lability |
| Target Compound Data | Cleaved with standard high-concentration TFA (e.g., 95%) |
| Comparator Or Baseline | Fmoc-Cys(Mmt)-OH: Cleaved with 0.5-1.0% TFA. Fmoc-Cys(Acm)-OH: Stable to TFA, requires separate oxidative cleavage. |
| Quantified Difference | Qualitatively different cleavage requirements dictating orthogonal process design. |
| Conditions | Standard Fmoc-SPPS deprotection and cleavage conditions. |
This specific lability profile allows for a streamlined, one-step final deprotection and cleavage, reducing process steps and potential yield loss compared to orthogonal strategies.
While effective, the Trt group on cysteine is associated with a higher risk of racemization compared to some alternatives, particularly under standard base-mediated coupling conditions (e.g., HBTU/DIEA). One study showed that coupling with DIPCDI/Oxyma Pure resulted in 3.3% racemization for Fmoc-Cys(Trt)-OH. In the same system, Fmoc-Cys(Thp)-OH showed only 0.74% racemization, and Fmoc-Cys(Dpm)-OH showed 6.8%. Although other protecting groups like Acm generally show lower rates of racemization than Trt, the risk for Trt can be mitigated by using base-free activation methods or weaker bases, making high-purity Fmoc-Cys(Trt)-OH critical for reproducible outcomes.
| Evidence Dimension | Percent Racemization |
| Target Compound Data | 3.3% |
| Comparator Or Baseline | Fmoc-Cys(Thp)-OH: 0.74%; Fmoc-Cys(Dpm)-OH: 6.8% |
| Quantified Difference | 4.5-fold higher racemization than Fmoc-Cys(Thp)-OH under these specific conditions. |
| Conditions | Coupling using DIPCDI/Oxyma Pure activator. |
This highlights the need for a high-purity starting material and carefully controlled coupling protocols to ensure the chiral integrity and biological activity of the final peptide.
Fmoc-Cys(Trt)-OH is a critical component in orthogonal protection schemes for synthesizing peptides with multiple, defined disulfide bridges. Its acid-labile nature contrasts sharply with the TFA-stable, oxidatively-cleaved Acm group. This difference in lability allows for a programmed, sequential formation of disulfide bonds. For example, in the synthesis of conotoxins, Cys(Trt) residues are deprotected during the initial TFA cleavage to form the first disulfide bond via oxidation. Subsequently, the Cys(Acm) residues are deprotected in a separate step using iodine to form the second, distinct disulfide bridge. This precise control over connectivity is impossible without the defined, differential lability offered by the Trt/Acm pair.
| Evidence Dimension | Orthogonality in Deprotection |
| Target Compound Data | Trt group removed by TFA. |
| Comparator Or Baseline | Acm group stable to TFA; removed by iodine. |
| Quantified Difference | Binary (Yes/No) orthogonality enabling sequential, regioselective disulfide bond formation. |
| Conditions | Multi-step synthesis of peptides with multiple disulfide bonds (e.g., conotoxins). |
For complex peptide manufacturing, the ability to use Fmoc-Cys(Trt)-OH in tandem with an orthogonal partner like Fmoc-Cys(Acm)-OH is essential for achieving the correct protein folding and biological activity.
Due to its compatibility with standard, single-step TFA cleavage and deprotection protocols, Fmoc-Cys(Trt)-OH is the most direct and cost-effective precursor for producing synthetic peptides where the final product requires one or more free cysteine thiol groups for applications like conjugation, surface immobilization, or native chemical ligation.
In the synthesis of complex peptides with multiple disulfide bonds, such as tachyplesins or conotoxins, Fmoc-Cys(Trt)-OH is used to incorporate the cysteine residues that will form the first disulfide bridge. Its removal during global TFA cleavage allows for the selective oxidation of these thiols while other cysteine residues, protected with orthogonal groups like Acm, remain intact for subsequent, regioselective cyclization steps.
Fmoc-Cys(Trt)-OH serves as a viable precursor for generating peptide fragments with a deprotected N-terminal cysteine, a key requirement for NCL. The Trt group is removed during acidolytic cleavage, yielding the necessary H-Cys... peptide fragment ready for ligation with a C-terminal thioester fragment to construct larger proteins.
Irritant